Erucic acid

Catalog No.
S618721
CAS No.
112-86-7
M.F
C22H42O2
M. Wt
338.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erucic acid

CAS Number

112-86-7

Product Name

Erucic acid

IUPAC Name

(Z)-docos-13-enoic acid

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

InChI

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9-

InChI Key

DPUOLQHDNGRHBS-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)O

Solubility

Soluble in ethanol, carbon tetrachloride; very soluble in ethyl ether, methanol
Insol in water; about 175 g dissolve in 100 ml ethanol; about 160 g dissolve in 100 ml methanol; very sol in ethe

Synonyms

13-docosenoic acid, erucic acid, erucic acid, (E)-isomer, erucic acid, (Z)-isomer, erucic acid, potassium salt, (Z)-isomer, erucic acid, sodium salt, (Z)-isomer

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O

Erucic acid is a monounsaturated omega-9 fatty acid with the chemical formula C22H42O2\text{C}_{22}\text{H}_{42}\text{O}_2, classified as 22:1ω9. It is predominantly found in the seeds of plants from the Brassicaceae family, such as rapeseed and mustard, where it can constitute 20% to 54% of their oil content. The compound is also known as cis-13-docosenoic acid, while its trans isomer is referred to as brassidic acid. In its pure form, erucic acid appears as a white waxy solid, insoluble in water, with a melting point of approximately 33.8 °C and a boiling point of around 381.5 °C .

Toxicity

Erucic acid is generally considered safe for human consumption at low levels. However, high intake has been linked to health problems in animals, including heart lesions and impaired growth. Regulatory agencies like the European Food Safety Authority (EFSA) have established safe levels for erucic acid in food [].

Flammability

Erucic acid is combustible and can burn when exposed to high temperatures or open flames [].

Stability

Erucic acid is relatively stable under normal storage conditions but can degrade upon exposure to light and heat [].

Limitations:

  • The mechanism of action for erucic acid in biological systems requires further investigation.
  • More research is needed to understand the long-term effects of erucic acid consumption on human health.

  • Hydrogenation: This process converts erucic acid into behenyl alcohol, which serves as a pour point depressant for various oils.
  • Ozonolysis: This oxidative cleavage reaction produces brassylic acid, a dicarboxylic acid useful in synthesizing specialty polyamides and polyesters .
  • Oxidative Cleavage: Erucic acid can also react with hydrogen peroxide in the presence of inorganic oxide catalysts to yield various products .

Erucic acid can be synthesized through several methods:

  • Natural Extraction: It is primarily extracted from seeds of Brassica species, particularly rapeseed and mustard.
  • Chemical Synthesis: Laboratory synthesis can involve elongation of oleic acid through reactions with oleoyl-CoA and malonyl-CoA .

Erucic acid has diverse applications across various industries:

  • Food Industry: While high-erucic acid rapeseed oil has been largely replaced by low-erucic acid variants (canola oil), it still serves as an ingredient in some food products.
  • Industrial Uses: It is employed in producing lubricants, surfactants, and biodiesel due to its high calorific value and lubrication properties.
  • Cosmetics and Pharmaceuticals: Derivatives of erucic acid are used in cosmetics and as drug carriers due to their unique properties .

Research on erucic acid interactions has highlighted both toxicological and pharmacological aspects:

  • Toxicological Studies: Initial concerns regarding erucic acid toxicity were raised during incidents like the Toxic Oil Syndrome in Spain, although further studies have largely exonerated erucic acid as a primary cause .
  • Pharmacological Potential: Recent studies suggest that erucic acid may have neuroprotective and cytotoxic properties, warranting further investigation into its medicinal applications .

Erucic acid shares structural similarities with various other fatty acids. Below is a comparison highlighting its uniqueness:

Compound NameStructureSaturation LevelNotable SourcesUnique Features
Oleic AcidC18H34O2MonounsaturatedOlive oil, avocadosWidely consumed; recognized for health benefits
Behenic AcidC22H44O2SaturatedBen oil (from Moringa trees)Used primarily for industrial applications
Brassidic AcidC22H42O2Trans IsomerBrassica plantsLess common; derived from erucic acid
Eicosenoic AcidC20H38O2MonounsaturatedCertain fish oilsShorter carbon chain than erucic acid

Erucic acid's unique position stems from its specific carbon chain length and unsaturation level, making it particularly valuable in industrial applications while being subject to health regulations due to its metabolic effects .

Physical Description

Pellets or Large Crystals; Liquid; Other Solid
Solid; mp = 33.8 deg C; [Merck Index] Fine white crystals; [MSDSonline]
Liquid

Color/Form

Needles from alcohol

XLogP3

8.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

338.318480578 g/mol

Monoisotopic Mass

338.318480578 g/mol

Boiling Point

265 °C at 15 mm Hg
Iodine value 74.98; neutralization value 165.72; bp: 381.5 °C (decomp) at 760 mm hg; 358.8 °C at 400 mm Hg; 314.4 °C at 100 mm Hg; 206.7 °C at 1.0 mm Hg

Heavy Atom Count

24

Density

0.860 at 55 °C/4 °C

LogP

log Koc = 9.69 (est)

Melting Point

33.8 °C
33.5 °C

UNII

075441GMF2

Related CAS

63541-50-4

GHS Hazard Statements

Aggregated GHS information provided by 96 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 53 of 96 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 43 of 96 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPTL THER/ Ten Japanese boys with childhood adrenoleukodystrophy (ALD), one adult patient with adrenomyeloneuropathy (AMN), and two presymptomatic ALD boys were treated with dietary erucic acid (C22:1) for more than 12 months; except in a case of childhood ALD patient who died 7 months after beginning erucic acid therapy. During erucic acid therapy, the serum levels of very long-chain fatty acid (VLCFA) (C24:0/C22:0) decreased within 1-2 months in all patients, and these levels in four of the patients decreased to the normal range. Neurological examination and MRI findings in all 10 of the childhood ALD patients showed progression of the disease while they were receiving the dietary therapy. However, the mean interval between the onset of awkward gait and a vegetative state in diet-treated patients was significantly longer than that in the untreated patients. One AMN patient showed slight improvement of spastic gait and lessened pain in the lower limbs due to spasticity. The two presymptomatic ALD boys remained intact on clinical examination and on MRI findings for 38 and 23 months, respectively, after starting the diet.
/EXPTL THER/ A 5-year-old boy with adrenoleukodystrophy, with clinical symptoms of visual, mental and motor disturbances which progressed rapidly, was treated with Lorenzo's oil consisting 1 volume of glyceryl trierucate and 4 volumes of glyceryl trioleate. Five months after initiation of this therapy, ability to swallow was enhanced and T2-weighted magnetic resonance imaging of the brain revealed regression of high intensity area of the parieto-occipital white matter. /Lorenzo's oi/
/EXPTL THER/ An open 2 yr trial of oleic and erucic acids (Lorenzo's oil) included 14 men with adrenomyeloneuropathy, 5 symptomatic heterozygous women and 5 boys with preclinical adrenomyeloneuropathy. No evidence of a clinically relevant benefit from dietary treatment in patients with adrenomyeloneuropathy (accumulation of very-long-chain fatty acids) could be found. /Lorenzo's oil/

Pharmacology

Erucic Acid is a monounsaturated very long-chain fatty acid with a 22-carbon backbone and a single double bond originating from the 9th position from the methyl end, with the double bond in the cis- configuration.

Mechanism of Action

An erucic acid mitochondrial metabolite inhibits mitochondrial oxidn of other fatty acids, esp in heart. Would explain accum of triglycerides in heart of rats fed rapeseed oil containing erucic acid.
The effects of erucic acid on the oxygen uptake of heart and liver mitochondria of young was studied by providing the carnitine ester of erucic acid (in comparison to palmitylcarnitine). The presence of erucylcarnitine caused a significant inhibition of the mitochondrial oxidation of palmitylcarnitine. These findings suggest that a mitochondrial metabolite of erucic acid inhibits the mitochondrial oxidation of other fatty acids, especially in the heart, and that this causes the accumulation of triglycerides in the hearts of rats fed rapeseed oil. /Erucylcarnitine/
The effects of high erucic acid rapeseed oil (HER) on fatty acid oxidation in rat liver compared with low erucic acid rapeseed oil (LER) were studied. The results showed that feeding HER to rats led to a decr in the hepatic oxidation capacity of palmitic acid and the liver weight positively correlated with the content of erucic acid in diets and with the length of HER feeding period. The inhibitory action of HER on the oxidation of long-chain fatty acids probably resulted from the incorporation of erucic acid into mitochondrial membranes, interfering the fatty acyl-CoA transferring system on the membranes, but not from the beta-oxidation enzyme system in mitochondria being directly inhibited.

Vapor Pressure

0.00000115 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

112-86-7

Absorption Distribution and Excretion

After injection (14)C-erucic acid emulsion in rapeseed oil, highest cconcn found in lipids of rat liver, followed by spleen & kindey. Fatty acid uptake level into lipids was small in brain, testes & seminal vesicles.
Erucic acid was incorporated into diphosphatidylglycerol & syhingomyelin in heart & liver of male rats fed erucic acid for 20 days.
Wistar rats were given a single oral dose of 560 mg erucic acid (ethyl ester) ... Erucic acid levels in the stomach and small intestine reached a max 2 hr after dosing (40% of the dose). Erucic acid levels in the colon reached a max 8 hr after dosing (50% of the dose). This suggested that erucic acid was poorly absorbed. Erucic acid levels in cardiac blood also reached a max 2 hr after dosing (14% of total fatty acids, against a background level of 2.5%).
Male rats (Wistar strain) were iv injected with a mixture of free (14)C-labeled erucic and (3)H-labeled oleic acid. after 2, 4, 8, 16 and 30 min, radioactivity was examined in blood, liver, heart, kidneys and spleen. At all times studied, the majority of radioactivity was found in the liver, primarily as triglycerides (60% of radioactivity in total lipids) and as phospholipids (20 to 30%). In the other organs tested, radioactivity was found 10 to 15 times lower than in liver. In the heart, (14)C was 3 to 4 times higher than (3)H. More than 80% was recovered in tri-glycerides. In spleen and kidneys, the (14)C:(3)H ratio was particularly high in free fatty acids and monoglycerides. In kidneys, 60% of (14)C was present as nervonic acid in monoglycerides and 40% in phospholipids, suggesting that the mononervonin formed was used for phospholipid biosynthesis.
For more Absorption, Distribution and Excretion (Complete) data for ERUCIC ACID (12 total), please visit the HSDB record page.

Metabolism Metabolites

Rats fed rapeseed oil (46.2% erucic acid) for 20 wk had 2-fold heart sphingomyelin content incr. After high erucic rapeseed oil, 22:1 was incorporated into cardiolipin (5.6%) & sphingomyelin (10.5%)...
Male Wistar rats were fed with erucic acid for 20 days. Erucic acid was incorporated into diphosphatidylglycerol and sphingomyelin in heart and liver. The level of erucic acid incorporated into triacylglycerols and free fatty acids in the heart was higher than in the liver.
A study with cultured fibroblasts from normal controls and Zellweger fibroblasts showed that peroxisomes play an important role in the chain-shortening (beta-oxidation) of erucic acid.
Male Sprague-Dawley rats were fed with diets containing different levels of erucic acid (22:1 n-9) for 1 wk. An incr in dietary 22:1 n-9 resulted in significantly incr myocardial lipidosis as assessed histologically and by an accumulation of 22:1 n-9 in heart lipids; there was no incr in cardiac triacylglycerol except when high erucic acid rapeseed (42.9% 22:1 n-9) oil was fed.
For more Metabolism/Metabolites (Complete) data for ERUCIC ACID (15 total), please visit the HSDB record page.

Associated Chemicals

trans-13-Docosenoic acid;506-33-2

Wikipedia

Erucic_acid
Amitriptyline

Drug Warnings

Brain, liver, and adipose lipids were studied in the postmortem tissues of four adrenoleukodystrophy patients who had been treated with a mixture of glyceryl trioleate and trierucate oils ("Lorenzo's Oil") and compared to 7 untreated ALD patients and 3 controls. The dietary therapy appeared to reduce the levels of saturated very long chain fatty acids in the plasma, adipose tissue and liver; in the brain they were reduced in only one of the four patients. While substantial amounts of erucic acid were present in some of the tissues even 12 months after therapy had been discontinued, the levels in brain did not exceed those in controls at any time. The failure of erucic acid to enter the brain in significant quantity may be a factor in the disappointing results of dietary therapy for adrenoleukodystrophy. /Lorenzo's oil/
40 male and 6 female patients with adrenoleukodystrophy received Lorenzos oil (20% erucic acid and 80% oleic acid). In 19 of these patients the platelet count decr significantly. In 6 patients with thrombocytopenia, platelet counts became normal within 2 to 3 mo after erucic acid was omitted from the diet. Observations suggested that strategies for the dietary management of adrenoleukodystrophy requiring the admin of large amt of erucic acid may be associated with thrombocytopenia and that the erucic acid component of Lorenzos Oil is the cause of the thrombocytopenia. Patients treated with erucic acid should be followed closely with determinations of the platelet count. /Lorenzos oil: 20% erucic acid and 80% oleic acid/
... the biochemical and clinical results obtained during a dietary erucic acid (C22:1) therapy in 20 patients affected by X-linked adrenoleukodystrophy (ALD) /are reported/. Six patients were very severely affected, 9 had milder neurological symptoms and 5 were presymptomatic. Mean basal levels of plasma C26:0 were 1.41 +/- 0.48 ug/mL in ALD patients (control values: 0.33 +/- 0.12). In all patients C26:0 decreased to virtually normal values. In spite of good biochemical response and absence of consistent side effects of therapy, no encouraging data were observed during the clinical follow-up. The presymptomatic subjects were still free of symptoms after more than 1 year of therapy. The symptomatic patients, however worsened or did not show any improvement.
15 men with adrenoleukodystrophy and 3 symptomatic heterozygous women were admin oleic and erucic acids (Lorenzo's oil). Asymptomatic thrombocytopenia developed in 5 patients (platelet counts ranged between 37000 and 84000 per cu mm) but was reversed within 2 to 3 wk after erucic acid was omitted. In addition, long-term treatment with Lorenzo's oil (for 24 to 43 mo) was associated with lymphocytopenia in these 5 patients. The observations suggested that the long-term treatment of adrenoleukodystrophy with Lorenzo's oil can induce severe lymphocytopenia with immunosuppression and recurrent infections. /Lorenzo's oil/

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]
Cosmetics -> Skin conditioning

Methods of Manufacturing

EXTRACTED FROM RAPESEED, CRAMBE, AND MUSTARD SEED OILS
Prepn of a crude product by alkaline hydrolysis of rapeseed oil ... A purer product is obtained by the method of Doree and Pepper ... which involves a fractional precipitation and crystallization.

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
13-Docosenoic acid, (13Z)-: ACTIVE

Analytic Laboratory Methods

GLC DETERMINATION IN FATS & OILS.
Analyte: erucic acid; matrix: food (fat, oil); procedure: high-performance liquid chromatography with ultraviolet detection at 400 nm
Analyte: erucic acid; matrix: food (butter, cheese, condensed milk, ice cream, milk, yogurt); procedure: high-performance liquid chromatography with ultraviolet detection at 400 nm; limit of detection: 0.5-2 pmole
Method: AOAC 985.20; Procedure: thin-layer and gas chromatographic methods; Analyte: erucic acid; Matrix: oils and fats; Detection Limit: not provided.

Clinical Laboratory Methods

Analyte: erucic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 530 nm (emission)
Analyte: erucic acid; matrix: tissue (adipose, blood vessel wall); procedure: high-performance liquid chromatography with ultraviolet detection at 242 nm; limit of detection: 0.8-1.2 ng

Interactions

The aim of this study was to evaluate the ability of propionyl-L-carnitine to prevent cardiac damage induced by erucic acid. Rats were fed for 10 days with normal or 10% erucic acid-enriched diets with or without propionyl-L-carnitine intraperitoneally injected, (1 mM/kg daily, for 10 days). The erucic acid diet produced increases in triglycerides (from 5.6 to 12.4 mg/gww, P less than 0.01), and free fatty acids (from 2.0 to 5.1 mg/gww, P less than 0.01), but no changes in phospholipids. When the hearts were perfused aerobically with an isovolumic preparation there was no difference in mechanical activity. On the contrary, when pressure-volume curves were determined, the pressure developed by hearts from the erucic acid-treated rats were reduced. Independent of diet, propionyl-L-carnitine treatment always produced positive inotropy. This was concomitant with improved mitochondrial respiration (RCI 5.1 vs 9.3, P less than 0.01), higher tissue ATP content (10.3 vs 18.4 mumol/gdw P less than 0.01) and reduction of triglycerides (12.4 vs 8.0 mg/gww, P less than 0.01). These data suggest that propionyl-L-carnitine, when given chronically, is able to prevent erucic acid-induced cardiotoxicity, probably by reducing triglyceride accumulation and improving energy metabolism.
Seven groups of 24 /male Wistar/ rats were /daily/ fed diets containing 0, 5, 10, 15, 25 or 30 cal% rapeseed oil /(relative concn of erucic acid were 0, 5.5, 11.0, 16.5, 22.0, 27.5 and 33.0 % of dietary fat respectively)/. All diets were made up to 40 cal% fat with sunflower seed oil. Eight animals from each group were killed after 3 days, 6 days, and 32 wk. In each case the skeletal muscles, heart, diaphragm and adrenals were examined microscopically. In addition the thyroids, testicles, pancreas, spleen, liver and kidneys from animals killed after 32 wk were microscopically examined. Growth: no clear relationship between body weight gain and erucic acid treatment was observed. The average body weight of animals fed 30 cal% rapeseed oil was consistently the lowest, and analysis of variance showed that this difference was almost significant by the end of the test. However, the average body weight of animals fed 20 and 25 cal% rapeseed oil were consistently the highest. No clear relationship between body weight and rapeseed oil treatment was observed. Organ weights: Some significant differences were observed between controls and animals treated with at least 15 cal% rapeseed oil. However, no clear treatment related differences were observed. Pathology: In the animals killed after 3 or 6 days, all animals fed rapeseed oil showed lipidosis of the heart, skeletal muscle, diaphragm and adrenals. The severity of lipidosis incr with the level of rapeseed oil. No other abnormalities were observed. In the animals killed after 32 wk, no treatment-related effects were observed in the skeletal muscle, thyroid, pancreas, or liver of any groups. Effects were observed in the kidneys - slight tubular dilation and incr luminal debris was observed in the renal tubules. These effects were most noticeable in the top dose group. Enlargement of the adrenal cortical cells was observed at 10 cal% and above; severity incr with dose. Cardiac changes were also observed, consisting of minimal lipidosis, foci of myocytolysis showing mononuclear cell proliferations, thickening of the reticular muscle fibre sheath, incr interstitial connective tissue elements and aggregates of Anitskow cells. These effects incr in severity with incr doses of rapeseed oil (especially above 10 cal%). Minimal deg of these changes were also observed in 2 control animals.
Weanling female /Sprague-Dawley/ rats were fed /daily/ diets containing 0.5%, 5%, 10% or 20% of one of the following fats/oils: coconut oil, butter, tallow, lard, olive oil, rapeseed oil, cottonseed oil, corn oil, soybean oil, sunflower seed oil ... When rats were 50 days old, they were given a single oral dose of dimethylbenz [a] anthrene (DMBA). The diets were continued for 4 months ... More than 85% of the animals /in 20% dose levels/ developed tumors in all groups except those on tallow (80%) and rapeseed oil (77%) ... There tended to be more tumors/rat in animals fed unsaturated fats ... Most of the tumors were adenocarcinomas. /Rapeseed oil/
Eight groups of 5 /male Wistar/ rats were fed daily diets (ad libitum) containing 15% lipids for 12 days. The treatment groups were as follows: BR+: High brassidic acid (28% of lipids), low calcium (0.4%); BR-: Low brassidic acid (1.2% of lipids), low calcium; Br+ Ca: High brassidic acid, high calcium (9.2%); BR- Ca: Low brassidic acid, high calcium; ER+: High erucic acid (28% of lipids), low calcium; ER-: Low erucic acid (1.4% of lipids), low calcium; ER+ Ca: High erucic acid, high calcium; ER- Ca: High erucic acid, high calcium. /The remainder of lipids in each group were made up with maize oil./ There were no significant differences in food consumption alone or weight gain alone. However, if weight gain was adjusted to food consumption, it showed that weight gain for brassidic acid groups was lower in low calcium groups. Weight gain was unaffected for erucic acid groups. All 4 erucic acid groups showed similar levels of heart triglycerides, and C22:1. The hearts showed a mild lipidosis as compared to control rats ... For brassidic acid groups, low calcium decr the heart triglyceride levels. In addition, the triglyceride and C22:1 heart levels were higher in the 2 high brassidic acid groups.
For more Interactions (Complete) data for ERUCIC ACID (6 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

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